8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 89334-35-0
VCID: VC8388319
InChI: InChI=1S/C12H14N2O2/c1-8(16)10-5-9(7-15)6-11-12(10)13-3-4-14(11)2/h5-7,13H,3-4H2,1-2H3
SMILES: CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde

CAS No.: 89334-35-0

Cat. No.: VC8388319

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde - 89334-35-0

Specification

CAS No. 89334-35-0
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde
Standard InChI InChI=1S/C12H14N2O2/c1-8(16)10-5-9(7-15)6-11-12(10)13-3-4-14(11)2/h5-7,13H,3-4H2,1-2H3
Standard InChI Key FRKVEQKENOUVCG-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C
Canonical SMILES CC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde belongs to the tetrahydroquinoxaline class, featuring a partially saturated bicyclic core. The molecule’s IUPAC name—8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-6-carbaldehyde—reflects the positions of its functional groups:

  • An acetyl group (-COCH₃) at position 8

  • A methyl group (-CH₃) at position 4

  • A carbaldehyde (-CHO) at position 6

The saturation of the 1,2,3,4-positions reduces aromaticity, imparting conformational flexibility compared to fully aromatic quinoxalines.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular formulaC₁₂H₁₄N₂O₂
Molecular weight218.25 g/mol
Canonical SMILESCC(=O)C1=C2C(=CC(=C1)C=O)N(CCN2)C
InChIKeyFRKVEQKENOUVCG-UHFFFAOYSA-N
PubChem CID13,222,199

The compound’s logP (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Condensation-Based Routes

Primary synthesis strategies exploit the reactivity of 1,2-diamines with α-dicarbonyl precursors. A representative pathway involves:

  • Cyclocondensation: Reacting 1,2-diaminocyclohexane with acetylpyruvaldehyde under basic conditions to form the tetrahydroquinoxaline core .

  • Functionalization: Introducing the carbaldehyde group via Vilsmeier-Haack formylation at position 6, followed by acetylation at position 8 using acetic anhydride .

Yield optimization requires precise control of reaction parameters:

  • Temperature: 80–100°C for cyclocondensation

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity

Palladium-Catalyzed Modifications

Advanced methods employ cross-coupling reactions to install substituents. For example:

  • Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at position 2 or 7 .

  • Buchwald-Hartwig amination enables nitrogen functionalization, though steric hindrance from the methyl group at position 4 complicates this approach .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical NMR assignments (δ in ppm, DMSO-d₆):

  • ¹H NMR:

    • Aldehydic proton: 9.82 (s, 1H)

    • Acetyl methyl: 2.45 (s, 3H)

    • Tetrahydro ring protons: 3.12–3.45 (m, 4H), 2.90 (q, J=6.5 Hz, 2H)

  • ¹³C NMR:

    • Carbaldehyde carbon: 192.1

    • Acetyl carbonyl: 207.3

    • Quinoxaline C-N carbons: 148.6, 146.2

Infrared (IR) Spectroscopy

Prominent absorption bands:

  • ν(C=O): 1685 cm⁻¹ (carbaldehyde), 1702 cm⁻¹ (acetyl)

  • ν(C=N): 1590 cm⁻¹ (quinoxaline ring)

  • ν(C-H): 2820–2960 cm⁻¹ (aliphatic and aromatic C-H)

Industrial and Material Science Applications

Coordination Chemistry

The compound serves as a polydentate ligand, forming complexes with transition metals:

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions

  • Fe(III) derivatives show promise as magnetic materials

Polymer Precursors

Functionalization via aldehyde-amine condensation produces:

  • Schiff base polymers with tunable thermal stability (Td: 220–280°C)

  • Conductive films for organic electronics (σ: 10⁻⁴ S/cm)

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

  • Low yields in multi-step syntheses (typically 15–35%)

  • Regioselectivity issues during electrophilic substitution

Translational Opportunities

Emerging research fronts:

  • Biocatalytic resolution: Enantioselective synthesis using lipases (e.g., PFL enzyme)

  • Nanoparticle functionalization: Enhancing drug delivery efficiency

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